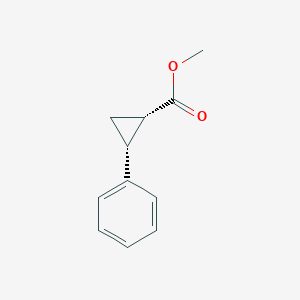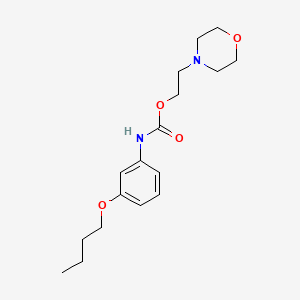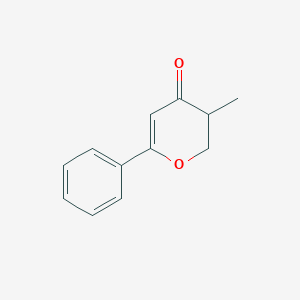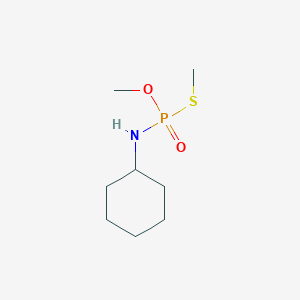![molecular formula C13H21N B14476271 11-Methylbicyclo[4.4.1]undecane-11-carbonitrile CAS No. 71716-36-4](/img/structure/B14476271.png)
11-Methylbicyclo[4.4.1]undecane-11-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methylbicyclo[441]undecane-11-carbonitrile is a bicyclic compound characterized by its unique structure, which includes a nitrile group attached to a bicyclo[441]undecane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methylbicyclo[4.4.1]undecane-11-carbonitrile typically involves the formation of the bicyclic framework followed by the introduction of the nitrile group. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The nitrile group can then be introduced through reactions such as nucleophilic substitution or addition of cyanide sources.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
11-Methylbicyclo[4.4.1]undecane-11-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium cyanide (NaCN) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines.
Applications De Recherche Scientifique
11-Methylbicyclo[4.4.1]undecane-11-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 11-Methylbicyclo[4.4.1]undecane-11-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in various interactions, including hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
11-Methylbicyclo[4.4.1]undecane-11-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
11-Methylbicyclo[4.4.1]undecane-11-methanol: Contains a hydroxyl group instead of a nitrile group.
11-Methylbicyclo[4.4.1]undecane-11-amine: Features an amine group in place of the nitrile group.
Uniqueness
11-Methylbicyclo[4.4.1]undecane-11-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
71716-36-4 |
|---|---|
Formule moléculaire |
C13H21N |
Poids moléculaire |
191.31 g/mol |
Nom IUPAC |
11-methylbicyclo[4.4.1]undecane-11-carbonitrile |
InChI |
InChI=1S/C13H21N/c1-13(10-14)11-6-2-3-7-12(13)9-5-4-8-11/h11-12H,2-9H2,1H3 |
Clé InChI |
ZBBRIOYJVZLSFN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCCCC1CCCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[4-(Diethylamino)phenyl]-L-glutamine](/img/structure/B14476190.png)

![(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine](/img/structure/B14476202.png)


![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-butoxyphenyl)acetate](/img/structure/B14476222.png)


![2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol](/img/structure/B14476246.png)
![Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14476253.png)

![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)
![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)
![(8R,9S,10S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-2'H-spiro[cyclopenta[a]phenanthrene-17,3'-furan]](/img/structure/B14476280.png)
